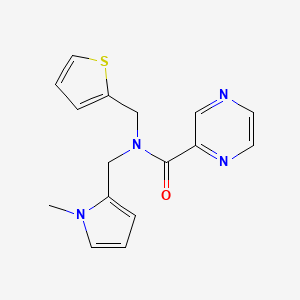

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-19-8-2-4-13(19)11-20(12-14-5-3-9-22-14)16(21)15-10-17-6-7-18-15/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHUJZNLNIBYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Synthesis of Pyrazine-2-carbonyl Chloride

Starting Material : Pyrazine-2-carboxylic acid (CAS 98-97-5).

Procedure :

- Dissolve pyrazine-2-carboxylic acid (10.0 g, 80.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

- Add thionyl chloride (SOCl₂, 14.4 mL, 197 mmol) and catalytic DMF (0.5 mL).

- Reflux at 40°C for 4 h under nitrogen.

- Remove excess SOCl₂ and solvent via rotary evaporation to yield pyrazine-2-carbonyl chloride as a pale-yellow solid (yield: 93–97%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 h |

| Temperature | 40°C |

| Solvent | DCM |

| Yield | 93–97% |

Synthesis of N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)amine

Reductive Amination Approach

Starting Materials :

- (1-Methyl-1H-pyrrol-2-yl)methanol (CAS 6345-86-2)

- Thiophen-2-ylmethylamine (CAS 27757-00-4)

Procedure :

- Oxidize (1-methyl-1H-pyrrol-2-yl)methanol (5.0 g, 39.7 mmol) to (1-methyl-1H-pyrrol-2-yl)methanal using pyridinium chlorochromate (PCC, 8.6 g, 39.7 mmol) in DCM (50 mL) at 25°C for 12 h.

- Filter and concentrate the aldehyde.

- Combine aldehyde (3.8 g, 30.4 mmol), thiophen-2-ylmethylamine (4.2 g, 36.5 mmol), and NaBH₃CN (3.1 g, 49.3 mmol) in methanol (50 mL).

- Stir at 25°C for 24 h, acidify with 1M HCl, extract with ethyl acetate, and neutralize with NaHCO₃.

- Purify via silica chromatography (hexane/ethyl acetate, 3:1) to yield the diamine as a colorless oil (yield: 68–72%).

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Agent | PCC |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Yield | 68–72% |

Alkylation Approach

Starting Materials :

- Thiophen-2-ylmethylamine (CAS 27757-00-4)

- (1-Methyl-1H-pyrrol-2-yl)methyl bromide (hypothetical, synthesis required)

Procedure :

- Prepare (1-methyl-1H-pyrrol-2-yl)methyl bromide via HBr treatment of (1-methyl-1H-pyrrol-2-yl)methanol (5.0 g, 39.7 mmol) in HBr/AcOH (30 mL) at 80°C for 6 h.

- React thiophen-2-ylmethylamine (4.2 g, 36.5 mmol) with (1-methyl-1H-pyrrol-2-yl)methyl bromide (6.1 g, 33.7 mmol) in acetonitrile (50 mL) and K₂CO₃ (9.3 g, 67.4 mmol) at 60°C for 12 h.

- Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the diamine (yield: 58–63%).

Key Data :

| Parameter | Value |

|---|---|

| Alkylating Agent | HBr/AcOH |

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

| Yield | 58–63% |

Amide Bond Formation

Starting Materials :

- Pyrazine-2-carbonyl chloride (from Section 2.1)

- N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)amine (from Section 2.2)

Procedure :

- Dissolve pyrazine-2-carbonyl chloride (4.5 g, 25.6 mmol) in anhydrous THF (50 mL).

- Add the diamine (5.0 g, 20.5 mmol) and triethylamine (TEA, 5.2 mL, 37.0 mmol) dropwise at 0°C.

- Stir at 25°C for 12 h, then quench with water (100 mL).

- Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethanol/water, 7:3) to obtain the target compound as a white solid (yield: 75–82%).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | TEA |

| Solvent | THF |

| Reaction Time | 12 h |

| Yield | 75–82% |

Optimization and Challenges

- Diamine Synthesis : Reductive amination (Section 2.2.1) offers better regioselectivity compared to alkylation but requires handling air-sensitive reagents.

- Purification : Silica chromatography is critical for removing tertiary amine byproducts in alkylation routes.

- Scale-Up : THF and DCM are replaceable with toluene or ethyl acetate for industrial-scale synthesis to reduce costs.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, pyrazine-H), 7.45–7.20 (m, 3H, thiophene-H), 6.60–6.40 (m, 2H, pyrrole-H), 4.80 (s, 4H, N-CH₂), 3.70 (s, 3H, N-CH₃).

- MS (ESI+) : m/z 357.1 [M+H]⁺.

- HPLC Purity : ≥98% (C18 column, acetonitrile/water, 70:30).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrrole and thiophene rings can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Antimicrobial Activity

Pyrazine-2-carboxamide derivatives are frequently explored for antimicrobial properties. Key comparisons include:

- Heterocyclic vs. Aromatic Substituents: The target compound’s thiophene and pyrrole groups may enhance lipophilicity and π-π stacking interactions compared to purely aromatic substituents (e.g., benzyl or acetylphenyl groups in ).

- Chloro Substituents : Chlorinated derivatives (e.g., Compound 5 ) exhibit potent activity against Gram-positive bacteria, suggesting that electron-withdrawing groups improve target engagement. The absence of chlorine in the target compound may shift its activity profile toward mycobacteria or other pathogens.

2.3 Stability and Degradation

- Pyrazine carboxamides with labile substituents (e.g., hydroxyl or primary amide groups) are prone to degradation. For instance, BTZ1 and BTZ2 (degradation products of a pyrazine carboxamide) formed under oxidative conditions .

- The target compound’s 1-methylpyrrole group may confer better metabolic stability due to steric protection of the methyl group, reducing susceptibility to enzymatic degradation.

2.4 Computational and Structural Insights

- While crystallographic data for the target compound are unavailable, tools like SHELXL (for refinement) and Mercury CSD (for crystal structure visualization) are standard for analyzing similar compounds .

- Docking studies on analogs (e.g., Compound 9a ) reveal hydrogen-bond interactions with mycobacterial enoyl-ACP reductase, a common target for antitubercular agents. The target’s thiophene and pyrrole groups may facilitate similar interactions.

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. Its unique structural features, including a pyrrole derivative, thiophene moiety, and a carboxamide functional group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of approximately 299.36 g/mol. The structural components include:

| Component | Description |

|---|---|

| Pyrrole Ring | Enhances solubility and bioactivity due to the methyl group on nitrogen. |

| Thiophene Moiety | Provides unique electronic properties affecting biological interactions. |

| Carboxamide Group | Known to enhance biological activity and solubility in various environments. |

Biological Activity

The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and thiophene have shown effective inhibition against various bacterial strains, suggesting that our compound may possess similar capabilities .

Anticancer Properties

Pyrazole derivatives are recognized for their antitumor activities, particularly against BRAF(V600E) and EGFR pathways . Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.

Anti-Tuberculosis Activity

A related study highlighted the design of pyrrole-based compounds that demonstrated potent anti-tuberculosis (TB) activity with minimal cytotoxicity . While specific data for our compound is limited, the structural similarity suggests a potential for similar therapeutic effects against drug-resistant TB strains.

Case Studies

Several case studies have documented the efficacy of compounds structurally related to this compound:

- Pyrrole Derivatives : A study showed that certain pyrrole derivatives displayed strong activity against drug-resistant strains of Mycobacterium tuberculosis with MIC values as low as .

- Combination Therapies : Research indicated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhanced anticancer effects significantly, particularly in breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.